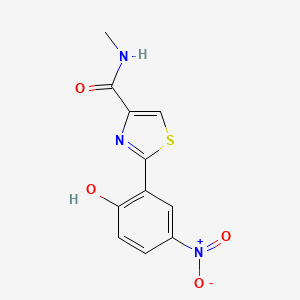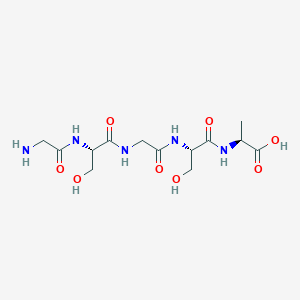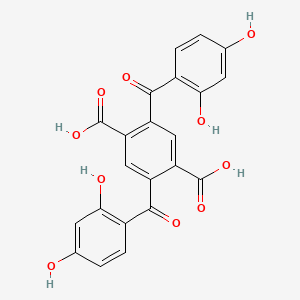
2,5-Bis(2,4-dihydroxybenzoyl)benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid is an organic compound with the molecular formula C15H10O7 It is a derivative of terephthalic acid, featuring two 2,4-dihydroxybenzoyl groups attached to the 2 and 5 positions of the terephthalic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid can be synthesized through a multi-step process involving the following key steps:
Aromatization: The initial step involves the bromine/sulphuric acid-mediated aromatization of diethyl succinoylsucinate.
Hydrolysis: The resulting intermediate undergoes hydrolysis to yield 2,5-dihydroxyterephthalic acid.
Industrial Production Methods
Industrial production of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid typically involves large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxyterephthalic acid: A precursor in the synthesis of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid, with similar structural features but lacking the benzoyl groups.
2,4-Dihydroxybenzoyl chloride: Used in the benzoylation step of the synthesis, shares the dihydroxybenzoyl moiety.
Terephthalic acid: The core structure of the compound, widely used in the production of polyesters.
Uniqueness
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid is unique due to its dual benzoyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
828912-30-7 |
|---|---|
Fórmula molecular |
C22H14O10 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
2,5-bis(2,4-dihydroxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C22H14O10/c23-9-1-3-11(17(25)5-9)19(27)13-7-16(22(31)32)14(8-15(13)21(29)30)20(28)12-4-2-10(24)6-18(12)26/h1-8,23-26H,(H,29,30)(H,31,32) |
Clave InChI |
RJTAZRSXKVQUGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)C3=C(C=C(C=C3)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


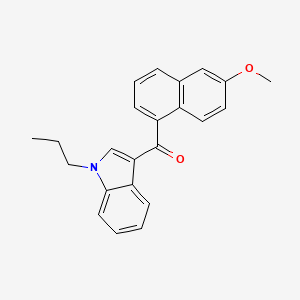
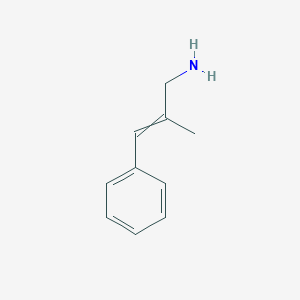
![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
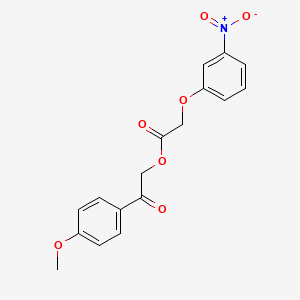
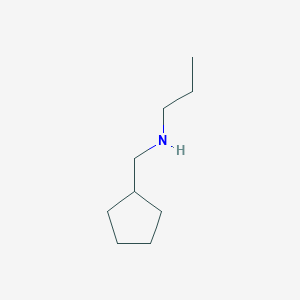
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
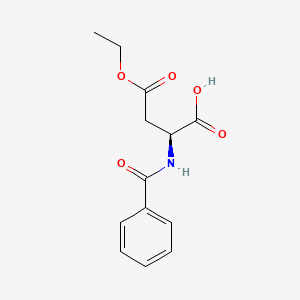
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
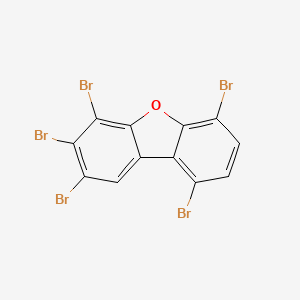

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
